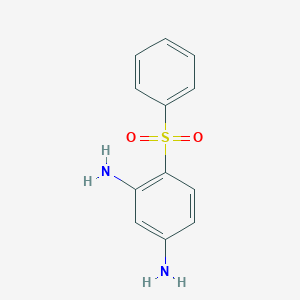

4-Benzenesulfonyl-m-phenylenediamine

Description

Properties

IUPAC Name |

4-(benzenesulfonyl)benzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c13-9-6-7-12(11(14)8-9)17(15,16)10-4-2-1-3-5-10/h1-8H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGDOQVDCBRDDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Benzenesulfonyl-m-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis route and predicted characterization data for the compound 4-Benzenesulfonyl-m-phenylenediamine. This molecule, containing both a sulfonamide and a diamine functional group, holds potential for applications in medicinal chemistry and materials science. This document outlines a detailed experimental protocol for its synthesis and presents anticipated analytical data for its characterization.

Proposed Synthesis of this compound

The synthesis of this compound can be conceptually approached through the nucleophilic substitution reaction between m-phenylenediamine and benzenesulfonyl chloride. The primary amino group of m-phenylenediamine acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride, leading to the formation of a sulfonamide bond. Due to the presence of two amino groups in m-phenylenediamine, careful control of reaction conditions is crucial to favor monosubstitution and minimize the formation of the disubstituted product.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Experimental Protocol

This protocol describes a potential method for the synthesis of this compound.

Materials:

-

m-Phenylenediamine

-

Benzenesulfonyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve m-phenylenediamine (1 equivalent) in anhydrous dichloromethane and anhydrous pyridine (2 equivalents).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of benzenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane to the cooled solution of m-phenylenediamine dropwise over 30 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Upon completion, quench the reaction by adding 1 M HCl solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.

Predicted Characterization Data

The following tables summarize the predicted analytical data for this compound based on the characterization of structurally similar compounds.

Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (in DMSO-d₆, 400 MHz) | δ ~9.8 (s, 1H, SO₂NH), 7.8-7.5 (m, 5H, Ar-H of benzenesulfonyl), 7.1-6.8 (m, 1H, Ar-H), 6.5-6.2 (m, 3H, Ar-H), 5.3 (s, 2H, NH₂). |

| ¹³C NMR (in DMSO-d₆, 100 MHz) | δ ~148, 142, 139, 133, 129, 127, 115, 108, 105. |

| FT-IR (KBr, cm⁻¹) | ~3450-3300 (N-H stretching of NH₂ and NH), ~3100 (aromatic C-H stretching), ~1600, 1500 (aromatic C=C stretching), ~1330 (asymmetric SO₂ stretching), ~1160 (symmetric SO₂ stretching), ~900-650 (aromatic C-H bending). |

| Mass Spectrometry (ESI-MS) | m/z: 249.07 [M+H]⁺, 271.05 [M+Na]⁺. |

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₂N₂O₂S |

| Molecular Weight | 248.30 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | Not available; expected to be a high-melting solid |

| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in water. |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for synthesis and characterization.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical principles, and the predicted analytical data offer a benchmark for experimental verification. Researchers and drug development professionals can utilize this information to further explore the potential of this compound in their respective fields. It is important to note that the provided experimental protocol and characterization data are predictive and should be optimized and validated through rigorous experimentation.

physicochemical properties of 4-Benzenesulfonyl-m-phenylenediamine

An In-depth Technical Guide on the Physicochemical Properties of 4-Benzenesulfonyl-m-phenylenediamine

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted . Due to a lack of direct experimental data for this specific molecule in the available literature, this document compiles estimated values based on structurally related compounds, alongside detailed experimental protocols for their determination. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Physicochemical Properties

The physicochemical properties of a compound are critical in early-stage drug development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the estimated properties for this compound.

| Property | Predicted Value | Structural Analogs Used for Estimation |

| Molecular Formula | C₁₂H₁₂N₂O₂S | - |

| Molecular Weight | 248.30 g/mol | - |

| Melting Point (°C) | > 200 | 2,4-diaminobenzenesulfonic acid (260-266 °C, dec.) |

| Boiling Point (°C) | ~500 (estimate) | 2,4-diaminobenzenesulfonic acid (~500 °C) |

| Solubility | Slightly soluble in water, soluble in organic solvents | m-Phenylenediamine is soluble in water, methanol, ethanol, chloroform, acetone.[1][2] 2,4-diaminobenzenesulfonic acid is soluble in hot water, slightly soluble in cold water. |

| pKa | ~2.5 - 5.0 | m-Phenylenediamine has pKa values of 2.50 and 5.11.[3] A predicted pKa for a related benzenesulfonamide was 10.27.[4] |

| LogP | ~0.5 - 1.5 | The XLogP3 for 4-Nitro-1,3-benzenediamine is 0.5.[5] The Log Kₒw of some diamines are considered for their properties.[6] |

Experimental Protocols

Accurate determination of physicochemical properties is essential. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid.

Methodology:

-

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute, close to the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting range. For pure crystalline solids, this range is typically sharp.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a vial.

-

The vials are sealed and agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered or centrifuged to remove the undissolved solid.

-

The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

pKa Determination

The pKa is a measure of the strength of an acid in solution.

Methodology (Potentiometric Titration):

-

A known concentration of the compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol if aqueous solubility is low).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the inflection point of the titration curve.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a key indicator of its membrane permeability.

Methodology (Shake-Flask Method):

-

A known amount of the compound is dissolved in a mixture of n-octanol and water that have been pre-saturated with each other.

-

The mixture is placed in a separation funnel and shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

-

The mixture is then allowed to stand until the two phases have completely separated.

-

A sample is taken from both the n-octanol and the aqueous phase.

-

The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC, UV-Vis spectroscopy).

-

The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the determination of key physicochemical properties of a novel compound.

Caption: Workflow for Physicochemical Profiling.

Biological Context and Potential Relevance

While no specific biological activity has been reported for this compound, compounds containing the benzenesulfonamide moiety are known to exhibit a wide range of biological activities, including anti-inflammatory and antimicrobial effects. Some benzenesulfonamide derivatives have been investigated as inhibitors of enzymes such as phosphodiesterase-4 (PDE4), which plays a role in inflammation.[7] The diamine structural motif is also present in compounds investigated as efflux pump inhibitors in bacteria.[8] Therefore, this compound represents a scaffold of potential interest for further investigation in drug discovery programs targeting these areas. Further research is warranted to elucidate its specific biological targets and therapeutic potential.

References

- 1. m-Phenylenediamine [drugfuture.com]

- 2. M-Phenylenediamine | C6H4(NH2)2 | CID 7935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. 4-Nitro-1,3-benzenediamine | C6H7N3O2 | CID 21208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diamines as switchable-hydrophilicity solvents with improved phase behaviour - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05751F [pubs.rsc.org]

- 7. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The relationship between physicochemical properties, in vitro activity and pharmacokinetic profiles of analogues of diamine-containing efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Benzenesulfonyl-m-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

IUPAC Name: N-(3-aminophenyl)benzenesulfonamide

CAS Numbers: 80-21-7, 104997-09-3

Chemical Formula: C₁₂H₁₂N₂O₂S

Molecular Weight: 248.30 g/mol

Synonyms: 3-Amino-N-phenylbenzenesulfonamide, 3-Aminobenzenesulfonanilide, Metanilanilide

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of N-(3-aminophenyl)benzenesulfonamide is presented below. This data is crucial for its identification, purification, and structural elucidation.

| Property | Value | Reference |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 117-121 °C (for the related methanesulfonamide) | [2] |

| Solubility | Soluble in water and various organic solvents | [1] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.75-7.68 (m, 5H), 7.61 (s, 1H), 7.56 (s, 1H), 7.43-7.36 (m, 2H), 7.26 (d, J = 8.8 Hz, 1H), 7.16 (d, J = 7.6 Hz, 2H), 2.30 (s, 3H) (for a related N-arylbenzenesulfonamide) | [1] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 143.9, 138.0, 136.0, 130.0, 129.7, 127.3, 113.1, 110.7, 106.6, 55.3, 21.5 (for a related N-arylbenzenesulfonamide) | [1] |

| IR (KBr, cm⁻¹) | 3390–3323 (N-H asymm), 3279–3229 (N-H symm), 1344–1317 (SO₂ asymm), 1187–1147 (SO₂ symm), 924–906 (S-N) (typical ranges for arylsulfonamides) | [3] |

| Mass Spectrum (EI) | Molecular Ion (M⁺) expected at m/z 248.06 |

Note: Specific spectroscopic data for N-(3-aminophenyl)benzenesulfonamide was not available in the searched literature. The provided NMR data is for a closely related N-arylbenzenesulfonamide and typical IR ranges are given for arylsulfonamides.

Synthesis and Experimental Protocols

N-(3-aminophenyl)benzenesulfonamide can be synthesized via the reaction of m-phenylenediamine with benzenesulfonyl chloride. The following is a general experimental protocol based on standard procedures for the synthesis of sulfonamides.

Reaction Scheme:

Caption: Synthesis of N-(3-aminophenyl)benzenesulfonamide.

Materials:

-

m-Phenylenediamine

-

Benzenesulfonyl chloride

-

Pyridine or other suitable base

-

Dichloromethane or other suitable solvent

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for recrystallization (e.g., ethanol/water)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve m-phenylenediamine in a suitable solvent such as dichloromethane. Add a base, like pyridine, to the solution. The base acts as a scavenger for the HCl generated during the reaction.

-

Addition of Benzenesulfonyl Chloride: Slowly add benzenesulfonyl chloride to the stirred solution of m-phenylenediamine and base. The reaction is typically carried out at room temperature or cooled in an ice bath to control the exothermic reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up:

-

Once the reaction is complete, wash the reaction mixture with dilute HCl to remove excess pyridine and any unreacted m-phenylenediamine.

-

Subsequently, wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

-

The crude N-(3-aminophenyl)benzenesulfonamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

-

Potential Biological Activity and Signaling Pathways

Benzenesulfonamide derivatives are a well-established class of compounds with a broad range of biological activities. While specific studies on N-(3-aminophenyl)benzenesulfonamide are limited in the available literature, its structural motifs suggest potential interactions with key biological targets, particularly in the context of drug development.

Dihydropteroate Synthase (DHPS) Inhibition

Sulfonamides are classic inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.[4] This pathway is crucial for the biosynthesis of nucleic acids, and its inhibition leads to a bacteriostatic effect.[4] The general mechanism involves the sulfonamide acting as a competitive inhibitor of the natural substrate, p-aminobenzoic acid (pABA).[5][6]

Caption: Competitive inhibition of DHPS by sulfonamides.

Carbonic Anhydrase (CA) Inhibition

Many benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes, including pH regulation and CO₂ transport.[7][8][9] Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various cancers and are considered important targets for anticancer drug development.[7][8] The inhibitory mechanism typically involves the sulfonamide group coordinating to the zinc ion in the active site of the enzyme.

Wnt/β-catenin Signaling Pathway Modulation

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[10][11] Its dysregulation is implicated in the development and progression of numerous cancers.[12][13] Some small molecules, including certain sulfonamide-containing compounds, have been identified as inhibitors of this pathway.[10] These inhibitors can act at various points in the pathway, such as by disrupting the interaction between β-catenin and its transcriptional co-activators.

Caption: Potential inhibition point in the Wnt/β-catenin pathway.

Applications in Drug Development

The structural features of N-(3-aminophenyl)benzenesulfonamide make it a versatile scaffold in medicinal chemistry. Its potential to interact with multiple biological targets, as outlined above, suggests its utility as a lead compound for the development of novel therapeutics in areas such as:

-

Antibacterials: By targeting DHPS, derivatives of this compound could be developed as novel antibiotics.

-

Anticancer Agents: Inhibition of carbonic anhydrases (especially tumor-associated isoforms) and the Wnt/β-catenin pathway are promising strategies in oncology.

-

Other Therapeutic Areas: The diverse biological activities of sulfonamides suggest potential applications in treating other conditions, including inflammatory diseases and neurological disorders.

Further research, including detailed biological screening and structure-activity relationship (SAR) studies, is warranted to fully elucidate the therapeutic potential of N-(3-aminophenyl)benzenesulfonamide and its derivatives.

References

- 1. rsc.org [rsc.org]

- 2. 3-甲磺酰氨基苯胺 | Sigma-Aldrich [sigmaaldrich.com]

- 3. znaturforsch.com [znaturforsch.com]

- 4. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. flore.unifi.it [flore.unifi.it]

- 9. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies [mdpi.com]

- 10. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preferential Inhibition of Wnt/β-Catenin Signaling by Novel Benzimidazole Compounds in Triple-Negative Breast Cancer [mdpi.com]

- 12. Preferential Inhibition of Wnt/β-Catenin Signaling by Novel Benzimidazole Compounds in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibitors of beta-Catenin Signaling [chemdiv.com]

Spectroscopic Profile of 4-Benzenesulfonyl-m-phenylenediamine: An In-depth Technical Guide

Introduction

This guide presents a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2,4-Diaminobenzenesulfonic acid, supported by experimental protocols and data presented in clear, tabular formats for ease of reference and comparison.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 2,4-Diaminobenzenesulfonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. While a detailed experimental ¹H NMR spectrum with peak assignments is not widely published, the anticipated proton NMR spectrum of 2,4-Diaminobenzenesulfonic acid would display signals corresponding to the three distinct aromatic protons. The chemical shifts of these protons are influenced by the electron-donating amino (-NH₂) groups and the electron-withdrawing sulfonic acid (-SO₃H) group, and are expected to appear in the range of δ 6.5–7.5 ppm.[1]

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For 2,4-Diaminobenzenesulfonic acid, six distinct signals are expected for the aromatic carbons. A known ¹³C NMR spectrum is available from the Institute of Organic Chemistry at the University of Vienna.[2]

Table 1: ¹³C NMR Spectroscopic Data for 2,4-Diaminobenzenesulfonic acid

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 | Data not available |

| C2 | Data not available |

| C3 | Data not available |

| C4 | Data not available |

| C5 | Data not available |

| C6 | Data not available |

| Note: A specific peak list for the ¹³C NMR spectrum is not publicly available. The table is provided as a template for expected data. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,4-Diaminobenzenesulfonic acid shows characteristic absorption bands that confirm its molecular structure.[1]

Table 2: IR Spectroscopic Data for 2,4-Diaminobenzenesulfonic acid

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500 - 3300 | N-H Stretching | Primary Amine (-NH₂) |

| ~1170 | Asymmetric S=O Stretching | Sulfonic Acid (-SO₃H) |

| ~1030 | Symmetric S=O Stretching | Sulfonic Acid (-SO₃H) |

| 1600 - 1450 | C=C Ring Stretching | Aromatic Ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,4-Diaminobenzenesulfonic acid, Electrospray Ionization (ESI) is a suitable soft ionization technique.[1] The expected molecular weight is 188.21 g/mol .[1]

Table 3: Mass Spectrometry Data for 2,4-Diaminobenzenesulfonic acid

| m/z | Ion |

| 189.0328 | [M+H]⁺ |

| 187.0183 | [M-H]⁻ |

| Data obtained from LC-MS/MS analysis.[2] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of 2,4-Diaminobenzenesulfonic acid would be dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Data processing would involve Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

The IR spectrum can be obtained using the Potassium Bromide (KBr) pellet method. A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent pellet. The spectrum is then recorded using a Fourier-Transform Infrared (FTIR) spectrometer.[2]

Mass Spectrometry

For mass spectrometry, a solution of the sample is prepared and introduced into the mass spectrometer via an Electrospray Ionization (ESI) source coupled with a mass analyzer such as a Quadrupole Time-of-Flight (QTOF). The analysis can be performed in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.[2]

Visualizations

To illustrate the logical workflow of the spectroscopic analysis, a diagram is provided below.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 4-Benzenesulfonyl-m-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 4-Benzenesulfonyl-m-phenylenediamine. Due to the limited availability of direct experimental data for this specific molecule, this paper leverages data from closely related analogs, precursor molecules, and theoretical modeling principles to infer its structural characteristics. This guide offers a proposed synthesis pathway, predicted spectroscopic data, and a discussion of its likely conformational behavior. The information is presented to aid researchers and professionals in drug development and materials science in understanding and utilizing this compound.

Introduction

This compound is an aromatic compound featuring a benzenesulfonyl group attached to one of the amino groups of m-phenylenediamine. The presence of the flexible sulfonamide linkage and the amino groups on the phenylenediamine ring suggests the potential for diverse intermolecular interactions and conformational isomers. These characteristics are of significant interest in medicinal chemistry and materials science, where molecular geometry and electronic properties play a pivotal role in determining a compound's biological activity and material characteristics. This guide aims to provide a detailed theoretical and comparative analysis of its molecular structure and conformation.

Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with a benzenesulfonyl group and two amino groups in a meta arrangement.

Key Structural Features:

-

Benzenesulfonyl Group: Comprises a phenyl ring attached to a sulfur atom, which is double-bonded to two oxygen atoms.

-

m-Phenylenediamine Moiety: A benzene ring with two amino groups at positions 1 and 3.

-

Sulfonamide Linkage: A covalent bond between the sulfur atom of the benzenesulfonyl group and the nitrogen atom of one of the amino groups of m-phenylenediamine.

A proposed logical workflow for the synthesis and characterization of this compound is presented below.

Proposed workflow for synthesis and characterization.

Experimental Protocols

Proposed Synthesis of this compound

The synthesis would likely involve the reaction of m-phenylenediamine with benzenesulfonyl chloride in the presence of a base, such as pyridine, to neutralize the HCl byproduct.

Materials:

-

m-Phenylenediamine

-

Benzenesulfonyl chloride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for workup)

-

Anhydrous magnesium sulfate (for drying)

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve m-phenylenediamine in dichloromethane in a round-bottom flask.

-

Add pyridine to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of benzenesulfonyl chloride in dichloromethane to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Conformational Analysis

The conformation of this compound is primarily determined by the rotational freedom around the S-N and S-C bonds of the sulfonamide linkage and the C-N bonds of the amino groups. The interaction between the two aromatic rings and the orientation of the amino groups will dictate the overall three-dimensional shape of the molecule.

Computational modeling of related N-aryl benzenesulfonamides suggests that the molecule likely adopts a conformation where the two phenyl rings are not coplanar to minimize steric hindrance. The dihedral angle between the planes of the two benzene rings is a key conformational parameter.

A signaling pathway diagram illustrating the logical relationship of conformational analysis is provided below.

Factors influencing molecular conformation.

Predicted Spectroscopic Data

Based on the spectral data of its precursors, m-phenylenediamine and benzenesulfonyl chloride, and other related benzenesulfonamide derivatives, the following spectroscopic characteristics for this compound can be predicted.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (Benzenesulfonyl) | 7.8 - 8.0 | Multiplet |

| Aromatic (Benzenesulfonyl) | 7.5 - 7.7 | Multiplet |

| Aromatic (Phenylenediamine) | 6.5 - 7.2 | Multiplet |

| -NH- (Sulfonamide) | 9.5 - 10.5 | Singlet (broad) |

| -NH₂ (Amino) | 3.5 - 4.5 | Singlet (broad) |

Predicted ¹³C NMR Spectral Data

| Carbon Atoms | Predicted Chemical Shift (ppm) |

| Aromatic C-S | 140 - 145 |

| Aromatic C-N (Sulfonamide) | 135 - 140 |

| Aromatic C-N (Amino) | 145 - 150 |

| Aromatic (unsubstituted) | 115 - 130 |

Predicted IR Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3300 - 3500 | Medium |

| N-H Stretch (Sulfonamide) | 3200 - 3300 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| S=O Stretch (Asymmetric) | 1320 - 1360 | Strong |

| S=O Stretch (Symmetric) | 1140 - 1180 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| S-N Stretch | 900 - 950 | Medium |

Conclusion

This technical guide has provided a detailed theoretical and comparative analysis of the molecular structure and conformation of this compound. While direct experimental data remains elusive, the proposed synthesis, predicted spectroscopic data, and conformational analysis based on related compounds offer a valuable starting point for researchers. Further experimental and computational studies are warranted to fully elucidate the precise structural and conformational properties of this molecule, which holds potential for applications in medicinal chemistry and materials science.

The Evolving Landscape of Benzenesulfonamides: A Technical Overview of Their Biological Activities

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. While the specific biological activities of 4-benzenesulfonyl-m-phenylenediamine derivatives are not extensively documented in publicly available literature, the broader class of benzenesulfonamides exhibits a remarkable diversity of pharmacological effects. This technical guide provides a comprehensive overview of the significant biological activities reported for various benzenesulfonamide derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile pharmacophore.

Anticancer Activity

Benzenesulfonamide derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and disruption of critical signaling pathways involved in tumor growth and proliferation.

A notable area of investigation is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[1] Under hypoxic conditions prevalent in solid tumors, CA IX is overexpressed and plays a crucial role in regulating intracellular and extracellular pH, thereby promoting cancer cell survival and metastasis.[1] Novel diamide-based benzenesulfonamides have been synthesized and shown to be potent and selective inhibitors of CA IX.[2]

Furthermore, certain benzenesulfonamide derivatives have been found to induce cell cycle arrest and apoptosis in cancer cells. For instance, novel 3-(indoline-1-carbonyl)-N-(substituted) benzenesulfonamide analogs have demonstrated potent cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range.[3]

Quantitative Data: Anticancer Activity

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Diamide-based benzenesulfonamides | Renal (UO-31) | 4.89 - 16.68 | [2] |

| 3-(indoline-1-carbonyl)-N-(substituted) benzenesulfonamides | Lung (A549), Cervical (HeLa), Breast (MCF-7), Prostate (Du-145) | 1.98 - 9.12 | [3] |

Experimental Protocols

In Vitro Anticancer Screening (MTT Assay) [2]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 × 104 cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Signaling Pathway

Caption: Inhibition of CA IX by benzenesulfonamide derivatives disrupts pH homeostasis and induces apoptosis, leading to tumor growth inhibition.

Antimicrobial Activity

The discovery of sulfanilamide in the 1930s marked the beginning of the era of antimicrobial chemotherapy. Since then, numerous benzenesulfonamide derivatives have been developed with a broad spectrum of activity against various pathogenic bacteria and fungi.

The primary mechanism of antibacterial action for many sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleic acids and certain amino acids. By blocking folic acid synthesis, sulfonamides effectively halt bacterial growth and replication.

Recent research has focused on the development of novel benzenesulfonamide derivatives with enhanced antimicrobial potency and a broader spectrum of activity. For example, new benzenesulphonamide derivatives bearing a carboxamide functionality have been synthesized and shown to possess significant in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[4]

Quantitative Data: Antimicrobial Activity

| Compound | Microorganism | MIC (mg/mL) | Reference |

| Compound 4d | E. coli | 6.72 | [4] |

| Compound 4h | S. aureus | 6.63 | [4] |

| Compound 4a | P. aeruginosa | 6.67 | [4] |

| Compound 4a | S. typhi | 6.45 | [4] |

| Compound 4f | B. subtilis | 6.63 | [4] |

| Compound 4e | C. albicans | 6.63 | [4] |

| Compound 4e | A. niger | 6.28 | [4] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) [4]

-

Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared.

-

Serial Dilution: The test compounds are serially diluted in a suitable growth medium in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Experimental Workflow

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Enzyme Inhibition

Beyond their well-established roles as anticancer and antimicrobial agents, benzenesulfonamide derivatives have been investigated as inhibitors of a wide range of other enzymes with therapeutic relevance. The sulfamide moiety can act as a zinc-binding group, making it a suitable pharmacophore for targeting metalloenzymes.[5]

In addition to carbonic anhydrases, benzenesulfonamide-based inhibitors have been designed for various proteases, including matrix metalloproteinases (MMPs), and serine proteases.[5] Furthermore, N-phenylsulfonamide derivatives have been shown to inhibit cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of Alzheimer's disease.[6]

Quantitative Data: Enzyme Inhibition

| Compound Class | Enzyme | KI (nM) | Reference |

| N-phenylsulfonamide derivatives | Carbonic Anhydrase I | 45.7 | [6] |

| N-phenylsulfonamide derivatives | Carbonic Anhydrase II | 33.5 | [6] |

| N-phenylsulfonamide derivatives | Acetylcholinesterase (AChE) | 31.5 | [6] |

| N-phenylsulfonamide derivatives | Butyrylcholinesterase (BChE) | 24.4 | [6] |

Experimental Protocols

Enzyme Inhibition Assay (General Protocol) [6]

-

Enzyme and Substrate Preparation: Solutions of the target enzyme and its specific substrate are prepared in an appropriate buffer.

-

Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test inhibitor for a defined period.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

-

Reaction Monitoring: The progress of the reaction is monitored by measuring the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.

-

Data Analysis: The initial reaction velocities are calculated, and the inhibition constant (KI) is determined by fitting the data to an appropriate enzyme inhibition model (e.g., Michaelis-Menten kinetics).

The benzenesulfonamide scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. While specific data on 4-benzenesulfononyl-m-phenylenediamine derivatives is limited, the broader class of benzenesulfonamides demonstrates a rich and diverse pharmacology. Their well-established anticancer, antimicrobial, and enzyme inhibitory activities, coupled with their synthetic tractability, ensure that they will remain an important area of focus for drug discovery and development efforts. Further exploration of the vast chemical space around the benzenesulfonamide core, including the systematic investigation of substitution patterns on the phenylenediamine ring, holds the potential to yield novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.

References

- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Benzenesulfonyl-m-phenylenediamine safety data sheet and handling precautions

Substance Identification and Properties

This section details the known physical and chemical properties of m-phenylenediamine, which may serve as an estimate for 4-Benzenesulfonyl-m-phenylenediamine.

| Property | Value | Reference |

| Synonyms | Benzene-1,3-diamine, 1,3-Diaminobenzene | [1] |

| CAS Number | 108-45-2 | [1] |

| Molecular Formula | C6H8N2 | [1] |

| Molar Mass | 108.14 g/mol | [1] |

| Appearance | Colorless or white needles/flakes, turns red or purple on air exposure. | [1][2] |

| Melting Point | 63 - 66 °C (145.4 - 151 °F) | [1][3] |

| Boiling Point | 282 - 287 °C (540 - 543 °F) | [1] |

| Flash Point | 175 °C (347 °F) | [3] |

| Autoignition Temperature | 530 °C (986 °F) | [3] |

| Density | 1.14 g/cm³ | [2] |

| Water Solubility | 42.9 g/100 ml (at 20 °C) | [1] |

Hazard Identification and Classification

m-Phenylenediamine is classified as a hazardous substance. The following table summarizes its GHS classification.[4]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects |

| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects |

Signal Word: Danger[4]

Hazard Pictograms:

Toxicological Data

The following toxicological data is for m-phenylenediamine.

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 280 mg/kg | [5] |

| LC50 | Rat | Inhalation | 3.2 mg/L (4 h) | [5] |

| Skin Irritation | Rabbit | Dermal | No skin irritation | [5] |

| Eye Irritation | Rabbit | Ocular | Irritating to eyes | [5] |

| Skin Sensitization | Mouse | Dermal | May cause sensitization by skin contact. | [5] |

Handling Precautions and Exposure Controls

Safe handling of this compound requires strict adherence to safety protocols to minimize exposure.

Engineering Controls

-

Work in a well-ventilated area, preferably under a chemical fume hood.[3]

-

Ensure safety showers and eyewash stations are readily accessible.[3]

-

Use a spark/explosion-proof appliance for finely divided material.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[6]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[6] Contaminated clothing should not be allowed out of the workplace and must be washed before reuse.[6]

-

Respiratory Protection: If dusts are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

Hygiene Measures

-

Wash hands thoroughly after handling.[6]

-

Do not eat, drink, or smoke in the work area.[6]

-

Remove contaminated clothing immediately.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

Keep under an inert gas like nitrogen.[6]

-

Store locked up.[6]

-

Incompatible materials include acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[6]

Caption: GHS Hazard Statements and corresponding Precautionary Statements for m-phenylenediamine.

Emergency Procedures

First Aid Measures

-

General Advice: Show the safety data sheet to the doctor in attendance. Immediate medical attention is required.[6]

-

If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required.[7]

-

In Case of Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Immediate medical attention is required.[7]

-

In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[7]

-

If Swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately.[6]

Fire Fighting Measures

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, alcohol-resistant foam.[6]

-

Specific Hazards: Dust can form an explosive mixture with air.[6] Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[7]

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[6]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Evacuate personnel to safe areas.[6]

-

Environmental Precautions: Do not let product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[6]

Caption: Emergency response workflow for accidental release or exposure.

Experimental Protocols

The toxicological data for m-phenylenediamine is based on standardized OECD test guidelines. Below are summaries of the methodologies for key experiments.

OECD Test Guideline 403: Acute Inhalation Toxicity

This test determines the health hazards from short-term exposure to a substance via inhalation.[8]

-

Principle: Animals are exposed to the test substance as a gas, vapor, or aerosol in a dynamic airflow inhalation exposure system for a defined period.[9]

-

Test Animals: Typically, young adult rats are used.[9]

-

Procedure: The traditional protocol involves exposing groups of animals (usually 10 per group) to at least three concentrations of the test substance for a fixed period, typically 4 hours.[10] A "Concentration x Time" (C x t) protocol may also be used where animals are exposed to various concentrations for multiple durations.[10]

-

Observation: Animals are observed for at least 14 days for signs of toxicity, behavioral changes, and mortality.[9] Body weight is recorded periodically.

-

Endpoint: The primary endpoint is the calculation of the median lethal concentration (LC50), which is the concentration expected to cause death in 50% of the test animals.[9] A gross necropsy is performed on all animals at the end of the study.[9]

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline evaluates the potential of a substance to cause eye irritation or corrosion.[11]

-

Principle: The test substance is applied in a single dose to one eye of an albino rabbit, with the untreated eye serving as a control.[12]

-

Procedure: A weight-of-evidence analysis is first performed on existing data to avoid unnecessary animal testing.[7] If an in vivo test is necessary, it is initially performed on a single animal.[7] A single dose of the substance is applied into the conjunctival sac.[12]

-

Observation: The eye is examined at 1, 24, 48, and 72 hours after application.[13] Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored.[11] The observation period can extend up to 21 days to assess the reversibility of the effects.[11]

-

Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions. The use of analgesics and anesthetics is recommended to minimize animal distress.[7]

OECD Test Guideline 429: Skin Sensitization (Local Lymph Node Assay - LLNA)

The LLNA is an in vivo method for identifying potential skin sensitizers.[14]

-

Principle: The test is based on the principle that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application. This proliferation is proportional to the dose and potency of the allergen.[14]

-

Test Animals: The test is performed on female mice of the CBA/Ca or CBA/J strain.[14]

-

Procedure: A minimum of three concentrations of the test substance, a negative control (vehicle only), and a positive control are used, with at least four animals per group.[15] The test substance is applied to the dorsal surface of the ears for three consecutive days. On day 6, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected to measure cell proliferation in the auricular lymph nodes.[15]

-

Endpoint: The level of radioactivity in the lymph node cells is measured. A Stimulation Index (SI) is calculated by comparing the proliferation in the test groups to the vehicle control group. An SI of 3 or greater indicates that the substance is a potential skin sensitizer.[14]

Caption: General laboratory workflow for handling hazardous chemicals.

References

- 1. m-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 2. m-Phenylenediamine | 108-45-2 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. chemos.de [chemos.de]

- 5. chemicalbook.com [chemicalbook.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 9. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 10. oecd.org [oecd.org]

- 11. nucro-technics.com [nucro-technics.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. ftp.cdc.gov [ftp.cdc.gov]

- 15. oecd.org [oecd.org]

In-Depth Technical Guide: Theoretical and Computational Studies of 4-Benzenesulfonyl-m-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 4-Benzenesulfonyl-m-phenylenediamine. Due to the absence of direct computational studies on this specific molecule in the current scientific literature, this guide adopts a surrogate approach. It details the established computational methodologies and presents key quantitative data from theoretical analyses of structurally analogous compounds, including benzenesulfonamide derivatives and isomers of diaminodiphenyl sulfone. This information serves as a robust framework for predicting the molecular properties, reactivity, and potential biological interactions of this compound. The guide includes structured data tables for comparative analysis, detailed experimental and computational protocols derived from studies on related molecules, and visualizations of the molecular structure and a typical computational workflow.

Introduction

This compound is an aromatic compound characterized by a phenylenediamine core substituted with a benzenesulfonyl group. Molecules of this class are of significant interest in medicinal chemistry and materials science due to the diverse pharmacological activities and material properties associated with the sulfonyl and amino functional groups. Computational and theoretical studies are invaluable tools for elucidating the structure-property relationships of such molecules at the atomic level. These in silico methods can predict molecular geometry, electronic properties, and spectroscopic signatures, thereby guiding synthetic efforts and rational drug design.

This guide addresses the current gap in the literature by providing a detailed theoretical and computational perspective on this compound, based on data from closely related and structurally similar molecules.

Molecular Structure and Isomerism

The core structure of this compound consists of a central phenyl ring with two amino groups in a meta-orientation (positions 1 and 3) and a benzenesulfonyl group at position 4. The structural representation of this molecule is crucial for understanding its chemical behavior.

Methodological & Application

Application Notes & Protocols: Synthesis of Polyamides Using 4-Benzenesulfonyl-m-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel aromatic polyamides incorporating 4-Benzenesulfonyl-m-phenylenediamine. The introduction of the benzenesulfonyl group into the polymer backbone is anticipated to impart unique properties, including enhanced thermal stability, improved solubility in organic solvents, and potential for specific interactions relevant to drug delivery or biomedical applications.

Introduction

Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal and mechanical properties. Chemical modification of the polymer backbone, such as the incorporation of bulky pendent groups or flexible ether linkages, is a common strategy to enhance processability without significantly compromising thermal stability.[1] The use of monomers containing sulfonyl groups is a promising approach to further tailor the properties of polyamides, potentially leading to materials with improved flame retardancy, altered solubility, and specific functionalities.[2]

This document outlines the synthesis of polyamides from this compound and various aromatic diacid chlorides via low-temperature solution polycondensation. This method is widely used for the preparation of aromatic polyamides as it allows for the formation of high molecular weight polymers under mild conditions.[2][3]

Key Applications

Polyamides are versatile materials with a wide range of applications. In the context of drug development and biomedical research, polyamides derived from functionalized monomers like this compound could be explored for:

-

Drug Delivery Systems: The polymer matrix could be designed for controlled release of therapeutic agents. The sulfonyl group may offer specific interactions with drug molecules.

-

Biomaterials: Polyamides are used in various medical devices.[4] Functionalized polyamides could be developed for applications requiring specific surface properties or biocompatibility.

-

Membranes for Separation: The introduction of sulfonyl groups can modify the permeability and selectivity of polyamide membranes used in filtration and separation processes.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and characterization of polyamides derived from sulfonated diamines and aromatic diacid chlorides. The data is based on literature values for analogous polymer systems and represents expected outcomes for the protocols described below.

Table 1: Reaction Conditions and Yields for Polyamide Synthesis

| Polyamide ID | Diacid Chloride | Reaction Time (h) | Yield (%) | Inherent Viscosity (dL/g) |

| PA-1 | Terephthaloyl chloride | 5 | >90 | 0.38 - 0.47 |

| PA-2 | Isophthaloyl chloride | 5 | >90 | 0.43 - 1.03 |

| PA-3 | 4,4'-Oxydibenzoyl chloride | 3 | >90 | 0.56 - 1.21 |

Data extrapolated from analogous systems described in the literature.[1][4][5]

Table 2: Thermal Properties of Synthesized Polyamides

| Polyamide ID | Glass Transition Temp. (Tg, °C) | 10% Weight Loss Temp. (Td10, °C, in N2) |

| PA-1 | 237 - 254 | > 450 |

| PA-2 | 240 - 300 | > 450 |

| PA-3 | 196 - 229 | > 500 |

Data extrapolated from analogous systems described in the literature.[1][2][4]

Table 3: Solubility of Synthesized Polyamides

| Polyamide ID | NMP | DMAc | DMF | DMSO | TCE |

| PA-1 | ++ | ++ | ++ | ++ | + |

| PA-2 | ++ | ++ | ++ | ++ | + |

| PA-3 | ++ | ++ | ++ | ++ | + |

++: Soluble at room temperature; +: Soluble on heating. NMP: N-Methyl-2-pyrrolidone; DMAc: N,N-Dimethylacetamide; DMF: N,N-Dimethylformamide; DMSO: Dimethyl sulfoxide; TCE: Tetrachloroethane.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis and characterization of polyamides using this compound.

Protocol 1: Synthesis of Polyamide via Low-Temperature Solution Polycondensation

This protocol describes a typical procedure for the synthesis of polyamides from an aromatic diamine and an aromatic diacid chloride.[5]

Materials:

-

This compound (diamine monomer)

-

Aromatic diacid chloride (e.g., terephthaloyl chloride, isophthaloyl chloride)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Triethylamine (TEA), anhydrous

-

Nitrogen (N2) gas

-

Methanol

-

Deionized water

-

Sodium Bicarbonate (NaHCO3) solution

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Nitrogen inlet and outlet

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum oven

Procedure:

-

In a flame-dried three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve a specific molar amount of this compound in anhydrous DMF.

-

Add a molar equivalent of anhydrous triethylamine to the solution to act as an acid scavenger.

-

Cool the stirred solution to 0-5 °C using an ice bath.

-

In a separate flask, dissolve an equimolar amount of the aromatic diacid chloride in anhydrous DMF.

-

Add the diacid chloride solution dropwise to the cooled diamine solution over 30 minutes under a continuous nitrogen stream.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.

-

Allow the reaction mixture to warm to room temperature and continue stirring for an additional 4 hours.

-

Precipitate the polymer by pouring the viscous reaction solution into a large volume of vigorously stirred methanol.

-

Collect the fibrous polymer precipitate by filtration using a Buchner funnel.

-

Wash the polymer thoroughly with hot water and a dilute sodium bicarbonate solution to remove any trapped salts.

-

Finally, wash the polymer with methanol again.

-

Dry the resulting polyamide in a vacuum oven at 80 °C for 24 hours.

Protocol 2: Characterization of Polyamides

1. Inherent Viscosity Measurement:

-

Dissolve a known concentration of the dried polymer (e.g., 0.5 g/dL) in a suitable solvent such as DMF at 25 °C.

-

Measure the flow time of the polymer solution and the pure solvent using an Ubbelohde viscometer.

-

Calculate the inherent viscosity (ηinh) using the appropriate formula.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Record the FTIR spectrum of the dried polymer sample using a KBr pellet or as a thin film cast from solution.

-

Identify characteristic absorption bands for the amide group (N-H stretch, C=O stretch) and the sulfonyl group (S=O stretch) to confirm the polymer structure.

3. Thermal Analysis (TGA and DSC):

-

Perform Thermogravimetric Analysis (TGA) on the polymer sample under a nitrogen atmosphere, typically heating from room temperature to 800 °C at a rate of 10 °C/min. Determine the 10% weight loss temperature (Td10) as an indicator of thermal stability.

-

Perform Differential Scanning Calorimetry (DSC) on the polymer sample under a nitrogen atmosphere, typically heating at a rate of 10 °C/min. Determine the glass transition temperature (Tg).

4. Solubility Test:

-

Assess the solubility of the polymer in various organic solvents (e.g., NMP, DMAc, DMF, DMSO, TCE) at room temperature and upon heating.

-

Record the polymer's ability to form a clear solution.

Visualizations

The following diagrams illustrate the key processes and relationships in the synthesis of polyamides from this compound.

Caption: Reaction pathway for the synthesis of polyamides.

Caption: Experimental workflow for polyamide synthesis and characterization.

Caption: Relationship between monomer structure and polymer properties.

References

Application Notes and Protocols for Polymerization of 4-Benzenesulfonyl-m-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis and characterization of polymers derived from 4-benzenesulfonyl-m-phenylenediamine. The resulting polyamides, featuring benzenesulfonyl moieties, are of interest for various applications, including as specialty engineering plastics and potentially in biomedical contexts due to the prevalence of the sulfonamide group in pharmaceuticals.[1]

Data Presentation

The following tables summarize typical quantitative data obtained from the polymerization of this compound with a diacid chloride, such as terephthaloyl chloride. The data is representative and may vary based on specific reaction conditions.

Table 1: Polymerization Reaction Parameters and Yield

| Monomer 1 | Monomer 2 | Solvent | Catalyst/Promoter | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |

| This compound | Terephthaloyl Chloride | N-Methyl-2-pyrrolidone (NMP) | Pyridine/CaCl₂ | 100 | 8 | >95 |

| This compound | Isophthaloyl Chloride | N,N-Dimethylacetamide (DMAc) | Triphenyl phosphite/Pyridine | 115 | 6 | >90 |

Table 2: Polymer Characterization Data

| Polymer | Inherent Viscosity (dL/g)¹ | Molecular Weight (Mw, g/mol )² | Glass Transition Temp. (Tg, °C)³ | 10% Weight Loss Temp. (TGA, °C)⁴ |

| Poly(4-benzenesulfonyl-m-phenylene terephthalamide) | 0.85 | 85,000 | 285 | 450 (N₂) |

| Poly(4-benzenesulfonyl-m-phenylene isophthalamide) | 0.78 | 76,000 | 260 | 430 (N₂) |

¹Measured in NMP at a concentration of 0.5 g/dL at 30 °C. ²Determined by Gel Permeation Chromatography (GPC) using polystyrene standards. ³Determined by Differential Scanning Calorimetry (DSC). ⁴Determined by Thermogravimetric Analysis (TGA) at a heating rate of 10 °C/min.

Experimental Protocols

Monomer Synthesis: this compound

A detailed protocol for the synthesis of the monomer is a prerequisite for polymerization. While various synthetic routes exist, a common method involves the reaction of m-phenylenediamine with benzenesulfonyl chloride.

Materials:

-

m-Phenylenediamine

-

Benzenesulfonyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

Procedure:

-

Dissolve m-phenylenediamine (1 equivalent) in DCM in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of benzenesulfonyl chloride (1 equivalent) in DCM to the flask.

-

Add pyridine (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12 hours.

-

Wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield this compound.

-

Characterize the purified monomer using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.

Polyamide Synthesis via Low-Temperature Solution Polycondensation

This protocol describes the synthesis of a polyamide from this compound and an aromatic diacid chloride (e.g., terephthaloyl chloride).[2]

Materials:

-

This compound (1 equivalent)

-

Terephthaloyl chloride (1 equivalent)

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Calcium chloride (CaCl₂), anhydrous

-

Pyridine, anhydrous

-

Methanol

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound and anhydrous CaCl₂ in anhydrous NMP under a nitrogen atmosphere.[2]

-

Stir the mixture at room temperature until all solids have dissolved.[2]

-

Cool the solution to 0 °C using an ice-salt bath.

-

Add terephthaloyl chloride as a solid in one portion to the stirred solution.

-

Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and continue stirring for 12 hours.[2] The solution will become viscous as the polymer forms.

-

Precipitate the polymer by pouring the viscous solution into a large volume of vigorously stirred methanol.

-

Collect the fibrous polymer precipitate by filtration.

-

Wash the polymer thoroughly with hot water and methanol to remove any unreacted monomers and salts.

-

Dry the polymer in a vacuum oven at 100 °C overnight.

Polymer Characterization

a. Inherent Viscosity:

-

Prepare a 0.5 g/dL solution of the dried polymer in NMP.

-

Measure the flow time of the polymer solution and the pure solvent in a Ubbelohde viscometer at 30 °C.

-

Calculate the inherent viscosity using the appropriate formula.

b. Molecular Weight Determination (GPC):

-

Dissolve the polymer in a suitable solvent for GPC analysis (e.g., NMP with LiBr).

-

Analyze the solution using a gel permeation chromatograph equipped with appropriate columns and a refractive index detector.

-

Determine the molecular weight distribution relative to polystyrene standards.

c. Thermal Analysis (TGA/DSC):

-

For TGA, heat a small sample of the polymer from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

For DSC, heat the sample to a temperature above its expected Tg, cool it rapidly, and then heat it again at a rate of 10 °C/min to determine the glass transition temperature.

d. Spectroscopic Analysis (FT-IR):

-

Acquire an FT-IR spectrum of the dried polymer film or a KBr pellet.

-

Confirm the formation of the polyamide by identifying characteristic peaks for N-H stretching (around 3300 cm⁻¹) and amide C=O stretching (around 1650 cm⁻¹).

Visualizations

Experimental Workflow for Polyamide Synthesis

Caption: Workflow for the synthesis of polyamides via low-temperature solution polycondensation.

Logical Relationship in Drug Development Application

The introduction of sulfonamide moieties into a polymer backbone can be leveraged for various biomedical applications, including drug delivery.[3][4] The following diagram illustrates a conceptual signaling pathway for a targeted drug delivery system using a sulfonated polyamide.

Caption: Conceptual signaling pathway for a targeted drug delivery system using a sulfonated polyamide nanoparticle.

References

Application Notes and Protocols for the Synthesis of Azo Dyes Using 4-Benzenesulfonyl-m-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes are a significant class of organic compounds characterized by the presence of one or more azo groups (–N=N–). They are widely utilized in the textile, printing, and food industries. The structural versatility of azo dyes, allowing for a wide spectrum of colors, is achieved by varying the aromatic amines and coupling agents used in their synthesis. Furthermore, certain azo dyes and their metabolic products, aromatic amines, have garnered interest in the field of drug development due to their potential biological activities, including antimicrobial and anticancer properties.[1][2] The introduction of a benzenesulfonyl group into the m-phenylenediamine backbone can influence the dye's properties, such as its color, solubility, and interaction with biological targets.

This document provides detailed application notes and protocols for the synthesis of azo dyes using 4-Benzenesulfonyl-m-phenylenediamine as a key precursor. The methodologies are based on established principles of diazotization and coupling reactions, adapted for this specific starting material.

Synthesis of Azo Dyes: A Two-Step Process

The synthesis of azo dyes from this compound follows a well-established two-step reaction:

-

Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt in the presence of a nitrous acid source (typically sodium nitrite) and a strong acid (such as hydrochloric acid) at low temperatures (0-5 °C).

-

Azo Coupling: The resulting diazonium salt is then reacted with a coupling agent, which is an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine. This electrophilic substitution reaction forms the characteristic azo bond and yields the final dye.

Experimental Protocols

The following are generalized protocols for the synthesis of azo dyes using this compound. The specific quantities and reaction conditions may need to be optimized depending on the chosen coupling agent.

Protocol 1: Diazotization of this compound

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice Bath

-

Magnetic Stirrer and Stir Bar

-

Beakers and Erlenmeyer flasks

Procedure:

-

In a 250 mL beaker, dissolve a specific molar equivalent of this compound in a mixture of concentrated HCl and distilled water.

-

Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring.

-

In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cooled solution of this compound. Maintain the temperature between 0-5 °C throughout the addition to ensure the stability of the diazonium salt.

-

Continue stirring the mixture for an additional 15-30 minutes after the complete addition of the sodium nitrite solution. The resulting solution contains the diazonium salt of this compound and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with a Phenolic Compound (e.g., Phenol)

Materials:

-

Diazonium salt solution from Protocol 1

-

Phenol

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ice Bath

-

Magnetic Stirrer and Stir Bar

-

Buchner Funnel and Filter Paper

Procedure:

-

In a separate beaker, dissolve a molar equivalent of the coupling agent (e.g., phenol) in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath with stirring.

-

Slowly add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling agent.

-

A brightly colored precipitate of the azo dye should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

-

Collect the precipitated dye by vacuum filtration using a Buchner funnel.

-

Wash the solid dye with cold distilled water to remove any unreacted salts and impurities.

-

Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of azo dyes synthesized from this compound and various coupling agents. This data is illustrative and would need to be determined experimentally.

Table 1: Reaction Conditions and Yields

| Dye ID | Coupling Agent | Reaction Time (min) | Reaction Temperature (°C) | Yield (%) |

| BSD-P-1 | Phenol | 60 | 0-5 | 85 |

| BSD-N-1 | β-Naphthol | 75 | 0-5 | 92 |

| BSD-A-1 | Aniline | 90 | 0-5 | 78 |

Table 2: Spectroscopic and Fastness Properties

| Dye ID | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Light Fastness (1-8) | Wash Fastness (1-5) |

| BSD-P-1 | 450 | 25,000 | 6 | 4 |

| BSD-N-1 | 485 | 32,000 | 7 | 5 |

| BSD-A-1 | 420 | 21,000 | 5 | 4 |

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of azo dyes from this compound.

Caption: General workflow for the synthesis of azo dyes.

Potential Biological Signaling Pathway Interaction

Azo dyes and their metabolites have been reported to interact with various biological pathways. While specific pathways for dyes derived from this compound are not yet elucidated, a hypothetical interaction with a generic cellular signaling pathway is depicted below for illustrative purposes. Aromatic amines, which can be released through the metabolism of azo dyes, are known to be metabolized by cytochrome P450 enzymes, potentially leading to the formation of reactive intermediates that can interact with cellular macromolecules.[1]

Caption: Hypothetical metabolic activation of an azo dye.

Conclusion and Future Directions

The synthesis of novel azo dyes from this compound offers a promising avenue for the development of new colorants with potentially unique properties. The protocols outlined in this document provide a foundational methodology for researchers to explore these syntheses. Further research is warranted to fully characterize the physicochemical properties, spectroscopic profiles, and biological activities of these novel dyes. For drug development professionals, the investigation of the metabolic pathways and potential pharmacological effects of these compounds could unveil new therapeutic agents or highlight potential toxicological concerns. It is crucial to conduct thorough experimental validation to establish the specific parameters and outcomes for each synthesized dye.

References

Application Notes and Protocols for the Analytical Detection of 4-Benzenesulfonyl-m-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of proposed analytical methodologies for the detection and quantification of 4-Benzenesulfonyl-m-phenylenediamine. Due to the limited availability of specific validated methods for this compound, the following protocols are based on established analytical techniques for structurally related compounds, such as sulfonated aromatic amines and phenylenediamine isomers.

Overview of Analytical Techniques

The detection of this compound can be approached using several analytical techniques. The most suitable methods are High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detectors and Gas Chromatography-Mass Spectrometry (GC-MS), often requiring derivatization.

-

High-Performance Liquid Chromatography (HPLC): This is a primary technique for the analysis of aromatic amines.[1] For this compound, which is a polar compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice. Detection can be achieved using a Diode Array Detector (DAD) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS/MS).[2][3]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for the analysis of aromatic amines. However, due to the low volatility of this compound, a derivatization step is necessary to convert the analyte into a more volatile compound.[4] This can add complexity to the sample preparation process.

-